D-3-PA Does Not Elevate Brain Serotonin, Whereas L-3-PA Produces a Sustained Increase: A Stereospecific Neurochemical Differentiation
In male Wistar rats, D-3-PA (50 mg/kg) had no effect on brain serotonin (5‑HT) concentration, serum free tryptophan, or liver tryptophan pyrrolase activity. By contrast, L-3-PA (50 mg/kg) and DL-3-PA (100 mg/kg) significantly increased brain 5‑HT and serum free tryptophan while decreasing hepatic tryptophan pyrrolase activity. The effects of DL‑3‑PA (100 mg/kg) were not statistically different from those of L‑3‑PA (50 mg/kg), confirming that the activity resides exclusively in the L‑enantiomer [1].
| Evidence Dimension | Brain serotonin (5‑HT) concentration change |
|---|---|
| Target Compound Data | D-3-PA (50 mg/kg): no significant change |
| Comparator Or Baseline | L-3-PA (50 mg/kg): significant increase; DL-3-PA (100 mg/kg): significant increase, magnitude similar to L-3-PA |
| Quantified Difference | L-3-PA increases brain 5‑HT; D-3-PA has zero measurable effect |
| Conditions | Male Wistar rats, intraperitoneal administration, endpoints measured up to 96 h post-dose |
Why This Matters
Procurement of the D‑enantiomer is mandatory for researchers who require a stereochemical control that is devoid of serotonergic activity, enabling unambiguous interpretation of enantiomer‑specific neurochemical effects.
- [1] Shimeno H, Fukumoto Y, Fuji M, Nagamatsu A. Comparative effects of DL, D and L-3-pyridylalanine on serotonin concentration and tryptophan-serotonin metabolizing enzymes. Chem Pharm Bull (Tokyo). 1984;32(9):3620-5. doi:10.1248/cpb.32.3620. View Source
